REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([Br:10])=[CH:8][S:9][C:4]2=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:15](Cl)(=[O:17])[CH3:16]>C(Cl)Cl>[Br:10][C:7]1[C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=2[S:9][C:8]=1[C:15](=[O:17])[CH3:16] |f:1.2.3.4|
|
Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
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C1=CC=C2C(=C1)C(=CS2)Br
|
Name
|
|
Quantity
|
1.002 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.667 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting intense orange reaction solution was stirred at rt for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled with an ice bath
|
Type
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ADDITION
|
Details
|
The reaction was poured into ice
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Type
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CUSTOM
|
Details
|
partitioned between water and DCM
|
Type
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EXTRACTION
|
Details
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The aqueous layer was extracted with DCM
|
Type
|
WASH
|
Details
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the combined extracts were washed with 50 mL 5% aqueous sodium hydroxide, 50 mL brine
|
Type
|
STIRRING
|
Details
|
stirred over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(SC1C(C)=O)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |